
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide, also known as DMIT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMIT belongs to the class of indene-based compounds and is known for its unique chemical structure and properties.
作用機序
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood modulation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can inhibit FAAH activity with high potency and selectivity. In vivo studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can enhance the levels of endocannabinoids in the body, leading to various physiological effects. These effects include pain relief, anti-inflammatory effects, and mood modulation. N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is its relatively high cost compared to other FAAH inhibitors. This may limit its use in large-scale experiments or in studies with limited funding.
将来の方向性
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide. One area of research is its potential applications in the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Another area of research is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further studies are needed to fully understand the mechanisms of action and potential applications of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide.
合成法
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can be synthesized through a multi-step process starting from the commercially available 2,3-dihydro-1H-indene. The first step involves the reaction of 2,3-dihydro-1H-indene with methyl thiocyanate in the presence of a base to form the corresponding thiourea derivative. This intermediate is then reacted with 3-bromothiophene-2-carboxylic acid to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide is relatively straightforward and can be achieved with high yield and purity.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is its role as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide has been shown to interact with the endocannabinoid system by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide can increase the levels of endocannabinoids in the body, leading to various physiological effects.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(15(17)12-8-9-18-10-12)14-7-6-11-4-2-3-5-13(11)14/h2-5,8-10,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEMMOQAZCLPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

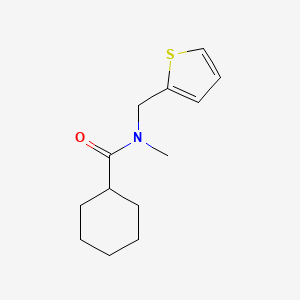
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
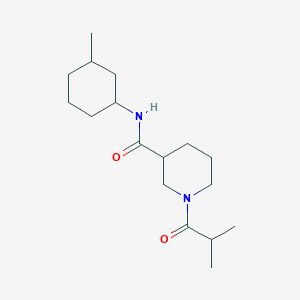



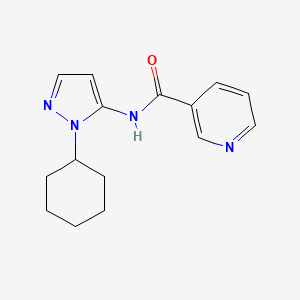
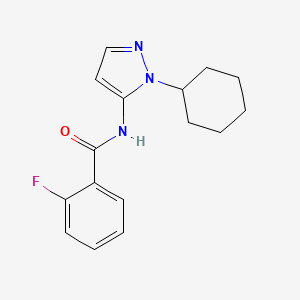
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

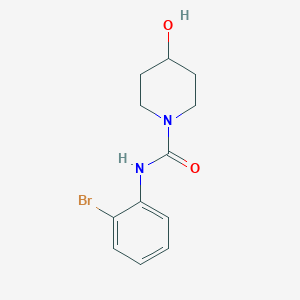
![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)

